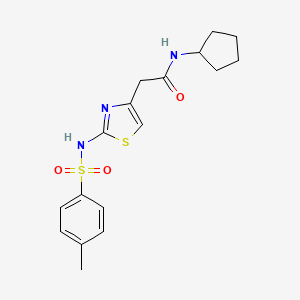
N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as CP-690550, is a synthetic small molecule drug1. It has a molecular formula of C17H21N3O3S2 and a molecular weight of 379.491.
Synthesis Analysis
The synthesis of N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is not explicitly mentioned in the search results. However, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental)2.Molecular Structure Analysis
The molecular structure analysis of N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is not explicitly mentioned in the search results. However, molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.52.Chemical Reactions Analysis
The chemical reactions involving N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds incorporating sulfamoyl moieties and thiazole derivatives have been studied for their antimicrobial properties. For instance, a study aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. These compounds showed promising results against various bacterial and fungal strains, highlighting their potential in combating microbial infections (Darwish et al., 2014).
Antitumor Activity
Thiazole derivatives have also been evaluated for their antitumor activities. A series of compounds were synthesized and investigated for their potential anticancer effects. Some of these compounds exhibited significant activity against various cancer cell lines, suggesting their usefulness in developing new anticancer agents (Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide-containing thiazole derivatives have been explored for their enzyme inhibitory properties, particularly as carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, epilepsy, and obesity. For example, a study described the synthesis and pharmacological evaluation of thiazolylsulfonamides as carbonic anhydrase inhibitors, presenting a new avenue for drug development (Carta et al., 2017).
Anticonvulsant Properties
Research into thiazole and sulfonamide derivatives extends into the development of anticonvulsant agents. Certain synthesized heterocyclic compounds containing a sulfonamide thiazole moiety showed protection against convulsions in experimental models, underscoring their potential in epilepsy treatment (Farag et al., 2012).
Optoelectronic Properties
Beyond biomedical applications, thiazole derivatives are also investigated in material science, particularly in optoelectronics. Thiazole-based polythiophenes have been studied for their optoelectronic properties, which could be harnessed in developing new materials for electronic and photonic devices (Camurlu & Guven, 2015).
Safety And Hazards
The safety and hazards associated with N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide are not explicitly mentioned in the search results.
Direcciones Futuras
The future directions for the research and development of N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide are not explicitly mentioned in the search results.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-6-8-15(9-7-12)25(22,23)20-17-19-14(11-24-17)10-16(21)18-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDBBTHPBKXMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)
![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)
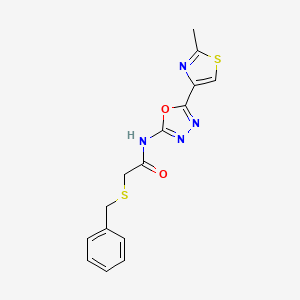



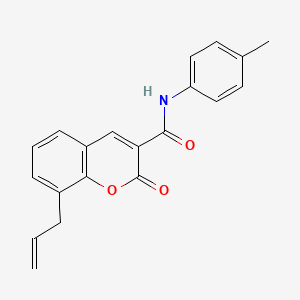
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)
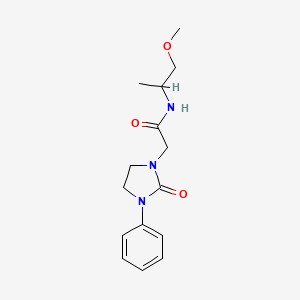
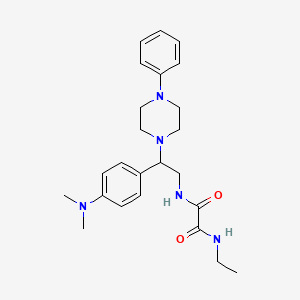
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)
![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)
![(1R,5S)-N-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)